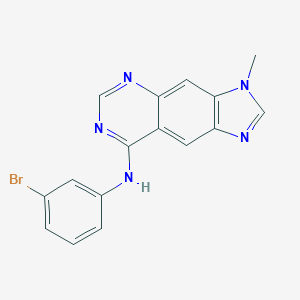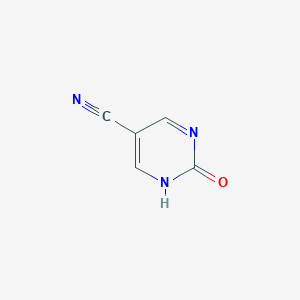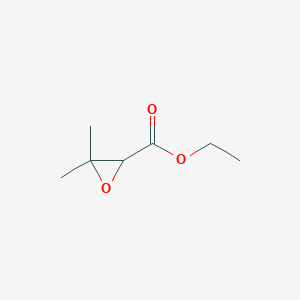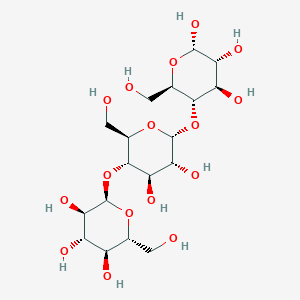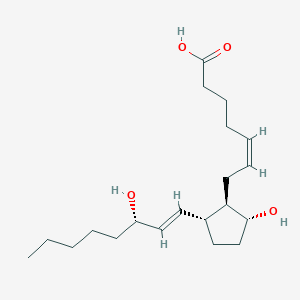
11-Deoxy prostaglandin F2beta
描述
11-Deoxy prostaglandin F2beta is a prostanoid, a class of bioactive lipids derived from arachidonic acid. It is an analog of prostaglandin F2beta, characterized by the absence of a hydroxyl group at the 11th position. This compound plays a significant role in various physiological processes and has been studied for its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxy prostaglandin F2beta typically involves the following steps:
Starting Material: The synthesis begins with a suitable prostaglandin precursor.
Reduction: The 11-hydroxy group of the precursor is selectively reduced to form the 11-deoxy derivative.
Purification: The product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting material are processed using optimized reaction conditions.
Automated Purification: Advanced chromatographic systems are employed for efficient purification.
Quality Control: Rigorous quality control measures ensure the consistency and purity of the final product
化学反应分析
Types of Reactions: 11-Deoxy prostaglandin F2beta undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Further reduction can modify the existing functional groups.
Substitution: Substitution reactions can introduce new substituents at specific positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products: The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of this compound .
科学研究应用
11-Deoxy prostaglandin F2beta has diverse applications in scientific research:
Chemistry: It is used as a reference compound in the study of prostanoid chemistry.
Biology: The compound is studied for its role in cellular signaling and regulation.
Medicine: Research explores its potential therapeutic effects in conditions like inflammation and cardiovascular diseases.
Industry: It is used in the development of pharmaceuticals and as a biochemical tool in various assays .
作用机制
The mechanism of action of 11-Deoxy prostaglandin F2beta involves its interaction with specific prostaglandin receptors. Upon binding to these receptors, it activates intracellular signaling pathways, leading to various physiological effects. The primary molecular targets include G-protein-coupled receptors, which mediate the compound’s effects on inflammation, smooth muscle contraction, and other processes .
相似化合物的比较
Prostaglandin F2alpha: A closely related compound with a hydroxyl group at the 11th position.
Prostaglandin E2: Another prostanoid with distinct biological activities.
Prostaglandin D2: Known for its role in allergic responses and inflammation.
Uniqueness: 11-Deoxy prostaglandin F2beta is unique due to the absence of the 11-hydroxy group, which alters its biological activity and receptor binding properties. This structural difference makes it a valuable tool for studying the specific roles of prostaglandins in various physiological and pathological processes .
属性
IUPAC Name |
(Z)-7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFLKMLJQWGIIZ-LVJWDHJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CC[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)
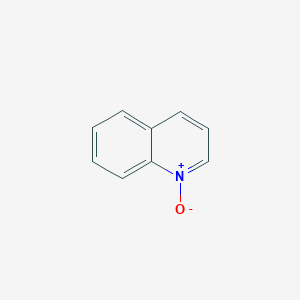
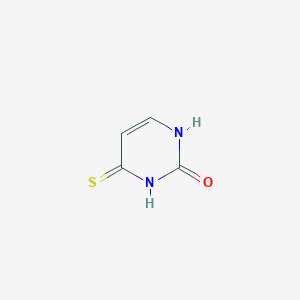
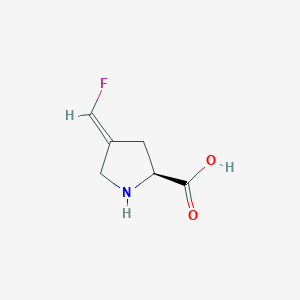
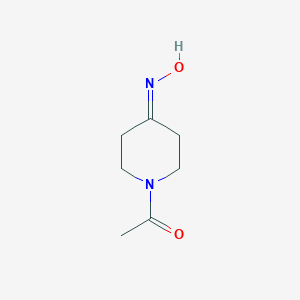
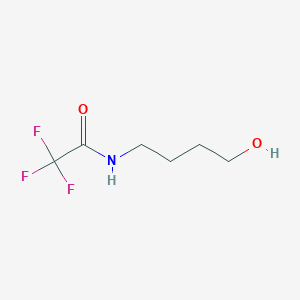
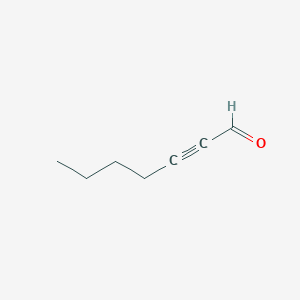
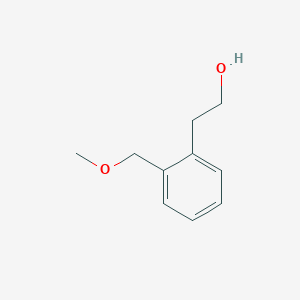
![1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one](/img/structure/B160196.png)

